molecular formula C11H18ClNSi B11878446 2-((4-Chlorobutyl)dimethylsilyl)pyridine

2-((4-Chlorobutyl)dimethylsilyl)pyridine

Cat. No.: B11878446
M. Wt: 227.80 g/mol
InChI Key: VAKOLZBVTZNBCZ-UHFFFAOYSA-N
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Description

2-((4-Chlorobutyl)dimethylsilyl)pyridine is a chemical compound with the molecular formula C11H18ClNSi. It is a derivative of pyridine, a basic heterocyclic organic compound, and contains a chlorobutyl group attached to a dimethylsilyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Chlorobutyl)dimethylsilyl)pyridine typically involves the reaction of pyridine with a chlorobutyl-dimethylsilane precursor. One common method involves the use of a Grignard reagent, where 4-chlorobutylmagnesium chloride reacts with dimethylchlorosilane in the presence of pyridine. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

2-((4-Chlorobutyl)dimethylsilyl)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while hydrosilylation can produce silylated alkanes or alkenes .

Scientific Research Applications

2-((4-Chlorobutyl)dimethylsilyl)pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism by which 2-((4-Chlorobutyl)dimethylsilyl)pyridine exerts its effects depends on the specific application. In catalysis, for example, the pyridine moiety can coordinate to metal centers, enhancing the reactivity of the catalyst. The dimethylsilyl group can also participate in various chemical reactions, such as hydrosilylation, by providing a source of silicon atoms .

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylsilyl)pyridine: Similar in structure but lacks the chlorobutyl group.

    4-Chlorobutylpyridine: Similar but lacks the dimethylsilyl group.

Uniqueness

2-((4-Chlorobutyl)dimethylsilyl)pyridine is unique due to the presence of both the chlorobutyl and dimethylsilyl groups. This dual functionality allows for a wider range of chemical reactions and applications compared to similar compounds that lack one of these groups .

Properties

Molecular Formula

C11H18ClNSi

Molecular Weight

227.80 g/mol

IUPAC Name

4-chlorobutyl-dimethyl-pyridin-2-ylsilane

InChI

InChI=1S/C11H18ClNSi/c1-14(2,10-6-4-8-12)11-7-3-5-9-13-11/h3,5,7,9H,4,6,8,10H2,1-2H3

InChI Key

VAKOLZBVTZNBCZ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(CCCCCl)C1=CC=CC=N1

Origin of Product

United States

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